Chemical structure of 4-(3,4-Dimethylphenyl)piperidine HCl
Chemical structure of 4-(3,4-Dimethylphenyl)piperidine HCl
An In-Depth Technical Guide to the Chemical Structure of 4-(3,4-Dimethylphenyl)piperidine HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-(3,4-Dimethylphenyl)piperidine hydrochloride, a substituted piperidine derivative of significant interest in medicinal chemistry. The piperidine moiety is a foundational scaffold in the design of a vast number of pharmaceuticals, valued for its three-dimensional structure and ability to modulate physicochemical properties.[1][2] This document elucidates the chemical structure, physicochemical properties, synthesis, and detailed analytical characterization of the title compound. It further explores its biological relevance, drawing connections to the broader class of phenylpiperidine derivatives known for their potent activity within the central nervous system, particularly as opioid receptor modulators.[3][4] Methodologies for spectroscopic identification via NMR, IR, and Mass Spectrometry are presented, alongside a discussion on safe handling and storage protocols, to provide a holistic resource for professionals in drug discovery and development.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in the pharmaceutical industry.[5] Its prevalence stems from its conformational flexibility and its ability to serve as a versatile scaffold for introducing substituents in a well-defined three-dimensional space. These characteristics are crucial for optimizing ligand-receptor interactions, which are often not accessible to flat, aromatic systems.[2]
The introduction of chiral centers and specific substitution patterns on the piperidine ring can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic profile.[1] Phenylpiperidine derivatives, in particular, have a long history as potent analgesics and CNS-active agents.[4][6] The compound 4-(3,4-Dimethylphenyl)piperidine HCl belongs to this important class, and understanding its precise chemical nature is fundamental to exploring its therapeutic potential.
Chemical Profile of 4-(3,4-Dimethylphenyl)piperidine HCl
Nomenclature and Chemical Identifiers
A precise understanding of a compound begins with its unequivocal identification. The key identifiers for 4-(3,4-Dimethylphenyl)piperidine HCl are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-(3,4-dimethylphenyl)piperidine;hydrochloride | |
| CAS Number | 1004619-43-5 | [7] |
| Molecular Formula | C₁₃H₂₀ClN | [7] |
| Molecular Weight | 225.76 g/mol | [7] |
| Canonical SMILES | CC1=C(C=C(C=C1)C2CCNCC2)C.Cl | |
| InChI Key | N/A - Not readily available in search results |
Structural Elucidation
The core structure consists of a piperidine ring attached at its 4-position to a 3,4-disubstituted phenyl ring (xylene). The nitrogen atom of the piperidine ring is protonated and forms an ionic bond with a chloride ion, creating the hydrochloride salt. This salt form is common for amine-containing pharmaceuticals as it typically enhances stability and aqueous solubility.
Caption: .
Synthesis and Purification Workflow
The synthesis of 4-substituted piperidines can be achieved through various established routes in organic chemistry. A common and effective strategy involves the hydrogenation of a corresponding substituted pyridine precursor. This method is advantageous due to the commercial availability of a wide range of pyridine derivatives.
General Synthetic Pathway
The synthesis can be conceptualized as a multi-step process that leverages robust and scalable chemical transformations. The choice of catalyst and reaction conditions is critical for achieving high yield and diastereoselectivity, particularly when chiral centers are present.
Caption: Conceptual model of ligand-receptor interactions.
Safety, Handling, and Storage
As a piperidine derivative and a laboratory chemical, 4-(3,4-Dimethylphenyl)piperidine HCl requires careful handling.
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Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing by wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. [8][9]Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials. [8]* Toxicity: Piperidine-class compounds can be harmful if swallowed or inhaled and may cause irritation to the skin, eyes, and respiratory system. [9][10]In case of exposure, follow standard first-aid measures and seek medical attention. [11]
Conclusion
4-(3,4-Dimethylphenyl)piperidine HCl is a structurally significant molecule within the broader class of phenylpiperidine compounds. Its synthesis is achievable through established chemical pathways, and its structure can be definitively confirmed using a suite of standard analytical techniques including NMR, IR, and mass spectrometry. The insights gained from studying this and related compounds continue to inform the design of new therapeutic agents, particularly those targeting the central nervous system. This guide serves as a foundational technical resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.
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